molecular formula C21H32O15 B1139392 Melittoside CAS No. 19467-03-9

Melittoside

Cat. No.: B1139392
CAS No.: 19467-03-9
M. Wt: 524.5 g/mol
InChI Key: LZKBAGSBRBMVBE-GVKBFFPQSA-N
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Mechanism of Action

Melittoside is an iridoid glycoside that has been found in S. trojana and has demonstrated antioxidant and enzyme inhibitory activities .

Target of Action

this compound primarily targets enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, particularly in the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition.

Mode of Action

this compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition results in an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE and BChE, this compound prevents the breakdown of acetylcholine, leading to enhanced cholinergic transmission . The downstream effects of this include improved memory and cognition.

Pharmacokinetics

Like other iridoid glycosides, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission due to the inhibition of AChE and BChE . This can lead to improved memory and cognition. Additionally, this compound has antioxidant properties, which means it can neutralize harmful free radicals and reduce oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and exposure to other chemicals can impact the metabolism and effectiveness of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Melittoside can be synthesized through various chemical reactions involving the glycosylation of iridoid precursors. The synthesis typically involves the use of glycosyl donors and acceptors under specific reaction conditions. For example, the glycosylation of an iridoid alcohol with a glycosyl donor in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from natural sources such as plants. The extraction process includes steps like maceration, filtration, and purification using chromatographic techniques. The extracted compound is then crystallized to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Melittoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized iridoid glycosides, while reduction can produce reduced iridoid glycosides .

Scientific Research Applications

Melittoside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Melittoside is often compared with other iridoid glycosides such as:

Uniqueness

This compound is unique due to its specific glycosylation pattern and its potent antioxidant and enzyme inhibitory activities. Compared to other similar compounds, this compound has shown higher efficacy in scavenging free radicals and inhibiting enzyme activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and biological activities make it a valuable compound for further study and application.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-4a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O15/c22-4-7-3-10(25)21(36-20-17(31)15(29)13(27)9(6-24)34-20)1-2-32-18(11(7)21)35-19-16(30)14(28)12(26)8(5-23)33-19/h1-3,8-20,22-31H,4-6H2/t8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKBAGSBRBMVBE-GVKBFFPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318140
Record name Melittoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19467-03-9
Record name Melittoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19467-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melittoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is melittoside and where is it found?

A1: this compound is an iridoid glycoside, a class of natural products known for diverse biological activities. It's found in various plant species, particularly those belonging to the Plantaginaceae, Lamiaceae, and Scrophulariaceae families. For instance, this compound has been isolated from Plantago carinata [], Stachys grandidentata [, ], Clerodendrum inerme [], Melittis melissophyllum [], and Plantago media [].

Q2: What is the chemical structure of this compound?

A2: this compound is a derivative of aucubin, another iridoid glycoside. Its structure consists of an aucubin core with an additional glucose molecule attached at the C-5 hydroxyl group.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H32O14, and its molecular weight is 484.45 g/mol.

Q4: How is this compound detected and identified in plant extracts?

A4: this compound can be isolated from plant extracts using various chromatographic techniques like column chromatography (SC) and high-performance liquid chromatography (HPLC) []. Its structure is elucidated through spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). One-dimensional and two-dimensional NMR experiments, including 1H-NMR and 13C-NMR, provide valuable information about the connectivity and stereochemistry of atoms within the molecule []. Additionally, high-resolution mass spectrometry (HRMS) helps determine the molecular formula and fragmentation pattern, further confirming its identity [].

Q5: Does this compound have antioxidant properties?

A5: While some studies have investigated the antioxidant activity of plant extracts containing this compound, specific data regarding the direct antioxidant activity of this compound is limited in the provided literature. Further research focusing on this compound alone is needed to determine its potential antioxidant effects.

Q6: Is this compound used in traditional medicine?

A7: While this compound itself may not be specifically mentioned in traditional medicine practices, many plants containing this compound are known for their medicinal properties. For example, Sideritis species, known as "mountain tea," are traditionally used for their anti-inflammatory, digestive, and antioxidant benefits [, ]. Further research could explore whether this compound contributes to these traditional uses.

Q7: What is the chemotaxonomic significance of this compound?

A8: The presence or absence of this compound, alongside other iridoid glycosides, can provide valuable insights into the evolutionary relationships between plant species and genera. For instance, the co-occurrence of this compound and 5-allosyloxy-aucubin in specific Stachys species suggests a potential chemotaxonomic marker within the Lamiaceae family [, ]. Further investigations into the distribution of this compound across different plant taxa could shed light on their phylogenetic relationships.

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